molecular formula C18H15N3O3 B5290615 N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B5290615
M. Wt: 321.3 g/mol
InChI Key: HEPJTLHMSGLFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide, also known as BDPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BDPB belongs to the class of benzamide derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation and immune responses. In addition, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress and apoptosis. In vivo studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, inhibit tumor growth in animal models of cancer, and improve neurological function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide is its versatility. This compound can be used in a wide range of experimental settings, including in vitro cell culture studies, in vivo animal models, and clinical trials. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and there is still much that is unknown about its properties and potential therapeutic applications. In addition, this compound can be expensive to synthesize, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of this compound-based therapies for inflammatory diseases, cancer, and neurodegenerative diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the biological effects of this compound. This could involve the identification of specific targets of this compound, as well as the development of new tools for studying the signaling pathways involved in this compound-mediated effects. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in the context of long-term use.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with pyrazole and benzoyl chloride. The resulting compound is then purified using column chromatography to obtain this compound in its pure form. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to have anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(14-3-1-4-15(10-14)21-8-2-7-20-21)19-11-13-5-6-16-17(9-13)24-12-23-16/h1-10H,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPJTLHMSGLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.